Acid Blue 129

Übersicht

Beschreibung

Acid Blue 129 is an anthraquinone dye known for its vibrant blue color. It is primarily used in the textile industry for dyeing wool, silk, and polyamide fibers. Additionally, it finds applications in leather dyeing and printing. The compound is characterized by its high stability and excellent fastness properties, making it a popular choice in various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acid Blue 129 is synthesized through the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2,4,6-trimethylbenzenamine. The reaction typically involves the use of copper (I) chloride as a catalyst and sodium bicarbonate as a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and supply of the dye for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions

Acid Blue 129 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: this compound can be reduced to its leuco form, which is colorless and can be reverted to the original dye upon oxidation.

Substitution: The dye can undergo substitution reactions, particularly at the amino and sulfonic acid groups, leading to the formation of derivatives with altered properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

Substitution: Various nucleophiles, including amines and alcohols, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives with altered chromophoric properties.

Reduction: Leuco form of this compound.

Substitution: Derivatives with modified functional groups, leading to changes in solubility, color, and other properties.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

AB129 is widely utilized in the dyeing of:

- Textiles : Commonly used for cotton, wool, silk, and nylon.

- Paper Products : Employed to achieve specific color standards in paper manufacturing.

- Leather : Used to enhance the aesthetic appeal of leather goods.

The dye's vibrant color and stability make it a preferred choice in these industries despite concerns about its environmental impact due to toxicity and persistence in aquatic systems .

Environmental Impact and Treatment Methods

The environmental implications of AB129 have led to extensive research on its removal from wastewater. Various methods have been explored:

Polymer-Enhanced Ultrafiltration (PEUF)

A study investigated the use of PEUF for removing AB129 from aqueous effluents. The results indicated that using a water-soluble polymer significantly improved dye retention rates, achieving an average retention of 96% compared to 28-45% without polymer assistance. The process involves two stages: flocculation followed by elution .

Adsorption Techniques

Research has shown that AB129 can be effectively removed from solutions using various adsorbents:

- Raw and Modified Clays : Organobentonite has demonstrated potential as an effective adsorbent for AB129 removal from aqueous solutions .

- Biological Methods : Studies have indicated that certain fungi can degrade AB129 effectively, with one study reporting a decolorization rate of 72.57% after three hours of treatment .

Toxicological Studies

AB129 has been evaluated for its toxic effects on aquatic organisms. Research indicates that it can adversely affect the survival of species such as Hyalella, highlighting the need for effective wastewater treatment strategies to mitigate its impact on ecosystems .

Wastewater Treatment Research

A collaborative study involving multiple Canadian universities assessed the efficacy of conventional and advanced wastewater treatment technologies on AB129. The findings revealed significant reductions in chemical concentrations and biological indicators, emphasizing the importance of treating effluents containing harmful dyes .

Larval Rearing Systems

AB129 was tested within larval rearing systems for fish. The results indicated no significant adverse effects at the highest concentrations tested, suggesting that while AB129 is toxic to some organisms, its impact may vary based on exposure levels and species sensitivity .

Summary Table of Findings

| Application Area | Method/Technique | Effectiveness/Results |

|---|---|---|

| Textile Dyeing | Direct application | Widely used for vibrant coloration |

| Wastewater Treatment | PEUF | Average retention of 96% with polymer |

| Adsorption | Organobentonite | Effective removal from aqueous solutions |

| Biological Degradation | Fungal treatments | Up to 72.57% decolorization in three hours |

| Toxicological Impact | Aquatic toxicity studies | Adverse effects on Hyalella observed |

Wirkmechanismus

The mechanism of action of Acid Blue 129 involves its interaction with light and other molecules. The dye exhibits nonlinear optical properties, including saturable absorption and reverse saturable absorption. These properties are attributed to the large π-conjugated electron system in the dye molecule, which allows it to interact with light at different intensities. The dye’s interaction with light leads to changes in its absorption and emission properties, making it suitable for various optical applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acid Blue 25: Another anthraquinone dye with similar applications but different spectral properties.

Acid Blue 62: Known for its use in textile dyeing and printing, with slightly different fastness properties compared to Acid Blue 129.

Acid Blue 113: Used in the dyeing of wool and silk, with unique solubility and stability characteristics.

Uniqueness of this compound

This compound stands out due to its excellent fastness properties, high stability, and significant nonlinear optical properties. These characteristics make it a preferred choice for applications requiring high-performance dyes, such as in the development of advanced photonic devices and optical materials .

Biologische Aktivität

Acid Blue 129 (AB129), a synthetic dye commonly used in textiles and various industrial applications, has garnered attention for its biological activity and environmental impact. This article provides a comprehensive overview of the biological effects, removal techniques, and associated research findings concerning AB129.

This compound is classified under the category of acid dyes, characterized by its solubility in water and anionic nature. Its chemical structure includes sulfonic acid groups, which contribute to its solubility and reactivity in aqueous environments. The compound's CAS number is 6397-02-0.

Toxicity Studies

Research indicates that this compound exhibits moderate to high toxicity levels. A study analyzed over 200 acid dyes, revealing that many, including AB129, pose risks to aquatic life due to their persistent nature in the environment . Long-term exposure can lead to detrimental effects on lung function when inhaled as dust particles, highlighting the need for safety measures during handling .

Table 1: Toxicity Levels of Acid Dyes

Ecotoxicological Impact

AB129's ecotoxicological profile has been assessed through various studies focusing on its effects on aquatic organisms. For instance, the Canadian Environmental Protection Act (CEPA) reports that AB129 can adversely affect fish and invertebrates, necessitating regulations for its use and disposal .

Removal Techniques

Given its toxicity, effective removal methods for this compound from wastewater are crucial. Several innovative techniques have been explored:

Polymer-Enhanced Ultrafiltration (PEUF)

A study demonstrated that PEUF could achieve an average retention rate of 96% for AB129 under varying pH conditions. The process involves two main stages: flocculation followed by elution, effectively reducing dye concentration in treated effluents .

Table 2: Retention Rates of AB129 Using PEUF

| pH Level | Retention Rate (%) |

|---|---|

| 4 | 96 |

| 6 | 96 |

| 8 | 95 |

| 10 | 95 |

| 12 | 95 |

Adsorption Using Composite Materials

Recent research introduced a composite material made from reduced graphene oxide (rGO) and polyaniline (PANI) for the adsorption of AB129. The adsorption capacity varied between 22.15 mg/g to 35.26 mg/g depending on the composite's synthesis conditions . Kinetic studies indicated that the adsorption followed pseudo-second-order kinetics, suggesting a chemisorption process.

Figure 1: Kinetic Model of AB129 Adsorption

Kinetic Model

Case Studies

- Polymer-Enhanced Ultrafiltration : In a controlled study, researchers utilized poly(allyltriethylammonium chloride) as a polymer to enhance the removal efficiency of AB129 from wastewater. Results showed significant retention rates across various pH levels, confirming the effectiveness of this method in real-world applications .

- Composite Material Adsorption : Another study focused on rGO/PANI composites demonstrated their potential in removing AB129 from aqueous solutions. The gradual decrease in dye concentration over time illustrated the material's effectiveness as an adsorbent .

Eigenschaften

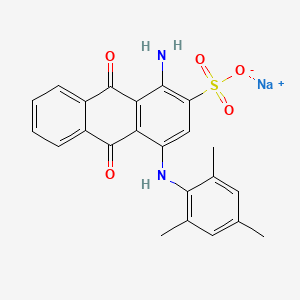

IUPAC Name |

sodium;1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5S.Na/c1-11-8-12(2)21(13(3)9-11)25-16-10-17(31(28,29)30)20(24)19-18(16)22(26)14-6-4-5-7-15(14)23(19)27;/h4-10,25H,24H2,1-3H3,(H,28,29,30);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRETZLLHOMHNNB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064307 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6397-02-0, 12217-21-9 | |

| Record name | Acid blue 129 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006397020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, monosodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)-, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.